molecular formula C9H10INO B13022532 6-Iodoisochroman-7-amine

6-Iodoisochroman-7-amine

Cat. No.: B13022532
M. Wt: 275.09 g/mol
InChI Key: VXSKKYKRGWHSDX-UHFFFAOYSA-N
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Description

6-Iodoisochroman-7-amine is an organic compound characterized by the presence of an iodine atom attached to the isochroman ring and an amine group at the 7th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoisochroman-7-amine typically involves the iodination of isochroman derivatives followed by amination. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the isochroman ring. The subsequent amination can be achieved through nucleophilic substitution reactions using ammonia or amine derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and amination processes. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Iodoisochroman-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized isochroman derivatives .

Scientific Research Applications

6-Iodoisochroman-7-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Iodoisochroman-7-amine involves its interaction with specific molecular targets. The iodine atom and amine group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit enzyme function by forming stable complexes or act as a ligand to activate or block receptor pathways .

Comparison with Similar Compounds

Uniqueness: 6-Iodoisochroman-7-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules .

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

6-iodo-3,4-dihydro-1H-isochromen-7-amine

InChI

InChI=1S/C9H10INO/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h3-4H,1-2,5,11H2

InChI Key

VXSKKYKRGWHSDX-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=C(C=C21)I)N

Origin of Product

United States

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